molecular formula C9H9NO3 B182568 3-(3-Nitrophenyl)propanal CAS No. 198783-53-8

3-(3-Nitrophenyl)propanal

Cat. No. B182568
M. Wt: 179.17 g/mol
InChI Key: DNLNGXWQNDCKFE-UHFFFAOYSA-N
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Description

“3-(3-Nitrophenyl)propanal” is a chemical compound with the molecular formula C9H9NO3 . It is related to 3-Phenylpropanal , which is a compound with similar structure but without the nitro group.


Molecular Structure Analysis

The molecular structure of “3-(3-Nitrophenyl)propanal” consists of a propanal group attached to a 3-nitrophenyl group . It is related to compounds like 3-(3-nitrophenoxy)propanal, which contains a total of 23 atoms, including 9 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .

Scientific Research Applications

  • Corrosion Inhibition : Yttrium 3-(4-nitrophenyl)-2-propenoate, a compound structurally similar to 3-(3-Nitrophenyl)propanal, is effective as a corrosion inhibitor for copper alloys in chloride solutions, forming a protective film that prevents corrosion (Nam, Thang, Hoai, & Hiển, 2016).

  • Synthesis and Resolution of Enantiomers : Compounds related to 3-(3-Nitrophenyl)propanal have been used in the resolution of racemic acids to establish absolute configurations, as demonstrated in the synthesis of 2-(α-hydroxy)aryl acrylate esters (Drewes, Emslie, Field, Khan, & Ramesar, 1992).

  • Organic Synthesis : In the context of tryptophan synthesis, 2-(2-Nitrophenyl)-1,3-propanediol was converted to 2-(2-nitrophenyl)propenal, demonstrating its use in generating precursors for important amino acids and indole derivatives (Tanaka, Yasuo, & Torii, 1989).

  • Chemical Transformations : The compound 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal, which shares a functional group with 3-(3-Nitrophenyl)propanal, undergoes various condensation reactions with active methylene reagents, leading to the formation of complex chemical structures (Al-Mousawi & El-Apasery, 2012).

  • DNA-Binding Studies : Related nitrosubstituted acyl thioureas have been synthesized and studied for their interaction with DNA, demonstrating potential in cancer research (Tahir et al., 2015).

  • Photophysical Properties : Research on derivatives of 3-(3-Nitrophenyl)propanal has revealed insights into the effects of solvent polarity on their absorption and fluorescence characteristics, important in material sciences and photophysical studies (Kumari et al., 2017).

Future Directions

The future directions for research on “3-(3-Nitrophenyl)propanal” could include further investigation into its synthesis, chemical reactions, and potential applications. For example, related compounds have been studied for their potential as flame retardants and as precursors for the preparation of arylazopyridine dyes .

properties

IUPAC Name

3-(3-nitrophenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5-7H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLNGXWQNDCKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591511
Record name 3-(3-Nitrophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Nitrophenyl)propanal

CAS RN

198783-53-8
Record name 3-(3-Nitrophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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